4-amino-1H-1,2,3-triazole-5-carboxamide
Overview
Description
4-amino-1H-1,2,3-triazole-5-carboxamide is a heterocyclic compound that belongs to the triazole family. This compound is characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms, with an amino group at the 4-position and a carboxamide group at the 5-position. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of 4-amino-1H-1,2,3-triazole-5-carboxamide is the bacterial DNA damage (SOS) response system . This system is regulated by two key proteins, LexA and RecA . Inactivating these regulatory proteins can sensitize bacteria to antibiotics and slow the appearance of resistance .
Mode of Action
This compound inhibits the RecA-mediated auto-proteolysis of Escherichia coli LexA, the reaction that initiates the SOS response . This compound has been identified as a potent inhibitor of this process, effectively disarming the bacterial SOS response .
Biochemical Pathways
The SOS response is a global response to DNA damage in which the cell cycle is arrested and DNA repair and mutagenesis are induced . By inhibiting the initiation of this response, this compound can prevent the expression of genes involved in DNA repair and mutagenesis .
Pharmacokinetics
The compound’s nitrogen-rich structure and extensive hydrogen bonding interactions contribute to its high density, insensitivity, and thermal stability .
Result of Action
The inhibition of the SOS response by this compound can suppress the appearance of antibiotic resistance . This makes it a promising candidate for the development of drugs that inhibit SOS activation to repress mechanisms enabling resistance (DISARMERs) .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its cationic form can decrease sensitivity and elevate the nitrogen content of target salts effectively . Some of these salts exhibit good thermal stability (up to 407 °C) and reasonable impact sensitivities .
Biochemical Analysis
Biochemical Properties
4-amino-1H-1,2,3-triazole-5-carboxamide plays a crucial role in biochemical reactions, particularly in enzyme inhibition. It interacts with several enzymes, including tyrosinase, which is involved in melanin biosynthesis. The compound acts as a non-competitive inhibitor of tyrosinase, binding to the enzyme and preventing its activity without directly competing with the substrate
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. It influences cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis . Additionally, this compound affects gene expression by modulating the activity of transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and proteins, altering their activity. For instance, its interaction with tyrosinase involves binding to the enzyme’s active site, leading to enzyme inhibition . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of enzyme activity and prolonged effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits enzyme activity and cell proliferation. At higher doses, it can cause adverse effects, including toxicity and damage to tissues . Threshold effects have been observed, where a specific dosage is required to achieve the desired biochemical and cellular effects without causing significant toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can affect metabolic flux and alter the levels of metabolites in cells. For example, its interaction with tyrosinase influences the melanin biosynthesis pathway, leading to changes in the production of melanin . Additionally, this compound can modulate other metabolic pathways by interacting with key enzymes and regulatory proteins.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be transported into cells via specific membrane transporters and distributed to various organelles, where it exerts its biochemical effects . The efficiency of transport and distribution can affect the compound’s overall activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence cellular metabolism and energy production . The subcellular localization of this compound can determine its interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1H-1,2,3-triazole-5-carboxamide can be achieved through several methods. One common approach involves the reaction of hydrazine with ethyl cyanoacetate, followed by cyclization with formic acid. Another method includes the reaction of aminoguanidine bicarbonate with formic acid, followed by heating to induce cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
4-amino-1H-1,2,3-triazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and carboxamide groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .
Scientific Research Applications
4-amino-1H-1,2,3-triazole-5-carboxamide has numerous applications in scientific research:
Comparison with Similar Compounds
4-amino-1H-1,2,3-triazole-5-carboxamide can be compared with other triazole derivatives, such as:
1,2,4-triazole: Known for its antifungal properties and use in pharmaceuticals.
1,2,3-triazole: Widely used in click chemistry for the synthesis of diverse compounds.
5-amino-1H-1,2,4-triazole-3-carbohydrazide: Studied for its applications in the synthesis of energetic salts.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-amino-2H-triazole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N5O/c4-2-1(3(5)9)6-8-7-2/h(H2,5,9)(H3,4,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKBSXULTGYFFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNN=C1N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40963009 | |
Record name | 5-Amino-1H-1,2,3-triazole-4-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40963009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4342-07-8 | |
Record name | Triazole-5-carboxaldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14765 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Amino-1H-1,2,3-triazole-4-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40963009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-1H-1,2,3-triazole-5-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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